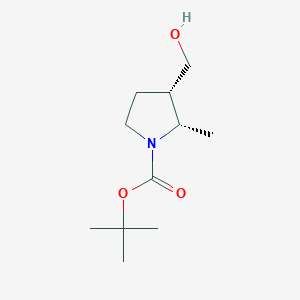

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a stereospecific arrangement of substituents. The molecule features a tert-butyl carbamate group at the nitrogen atom of the pyrrolidine ring, a hydroxymethyl group at the 3S position, and a methyl group at the 2S position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug discovery .

The compound’s hydroxymethyl group enhances hydrophilicity compared to analogs with lipophilic protecting groups (e.g., silyl ethers), while the tert-butyl carbamate moiety provides stability during synthetic processes.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

OUWUIWFTTCJNIM-DTWKUNHWSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves:

- Construction of the pyrrolidine ring with the desired stereochemistry.

- Introduction of the hydroxymethyl group at C3.

- Protection of the nitrogen atom as a tert-butyl carbamate (Boc) ester.

The Boc protection is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Reported Synthetic Routes

Boc Protection of Chiral Pyrrolidine Precursors

A key step involves treating the chiral pyrrolidine intermediate bearing the 3-hydroxy-2-methyl substitution with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) in a biphasic system (toluene/water) at room temperature (~25°C) for several hours (e.g., 3 hours). This reaction selectively forms the Boc-protected product with high diastereomeric purity (up to 95:5 ratio) and yields around 68% after workup and filtration.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reagents | Di-tert-butyl dicarbonate, NaOH | Boc-protected pyrrolidine |

| Solvent | Toluene/water biphasic | Efficient phase separation |

| Temperature | 25°C | Mild, room temperature |

| Reaction Time | 3 hours | Complete conversion |

| Diastereomeric Ratio | 95:5 (desired isomer) | High stereoselectivity |

| Yield | ~68% | Moderate to good |

Synthesis of the Pyrrolidine Core with Hydroxymethyl Substitution

The pyrrolidine ring with the (2S,3S) configuration and hydroxymethyl substitution is often prepared via stereoselective ring-closure or ring-expansion reactions starting from amino alcohol precursors or chiral amino acids. Typical methods include:

- Reductive amination of chiral aldehydes or ketones with amino alcohols.

- Cyclization of appropriately substituted amino acid derivatives.

- Diastereoselective hydroxymethylation at C3 using formaldehyde or equivalents under controlled conditions.

These steps are followed by purification and characterization to ensure stereochemical integrity.

Reaction Conditions and Optimization

- pH Control: Maintaining neutral to slightly basic pH (~7) during Boc protection is critical to avoid side reactions and hydrolysis.

- Temperature: Mild temperatures (20–30°C) favor selective Boc protection without racemization.

- Solvent Choice: Biphasic systems (toluene/water) facilitate separation and improve yield.

- Purification: Filtration at low temperature (0°C) and chromatographic methods (e.g., silica gel chromatography) are used to isolate pure product.

Analytical and Research Findings

Stereochemical Purity and Yield

Spectroscopic Characterization

- NMR (1H and 13C): Characteristic signals for the Boc group, pyrrolidine ring protons, and hydroxymethyl group confirm structure.

- HPLC: Used to determine diastereomeric ratio and purity.

- Mass Spectrometry: Confirms molecular weight and absence of major impurities.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrrolidine ring synthesis | Chiral amino alcohols, aldehydes, reductive amination | Formation of (2S,3S)-3-hydroxy-2-methylpyrrolidine core |

| Hydroxymethylation | Formaldehyde or equivalents, controlled pH | Introduction of hydroxymethyl group at C3 |

| Boc Protection | Di-tert-butyl dicarbonate, NaOH, toluene/water, 25°C, 3 h | Formation of tert-butyl carbamate protecting group, high stereoselectivity |

| Purification | Filtration at 0°C, silica gel chromatography | Isolation of pure compound with >95% purity |

Additional Notes

- The stereochemistry at C2 and C3 is crucial for the compound’s properties; thus, synthetic routes emphasize stereoselective steps.

- Boc protection is a standard method to protect the nitrogen during further synthetic transformations.

- The compound is sensitive to acidic hydrolysis; storage under inert atmosphere and low temperature is recommended to maintain integrity.

Chemical Reactions Analysis

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has shown promise in drug development due to its structural similarity to bioactive compounds. Its applications include:

- Antihypertensive Agents : Research indicates that derivatives of this compound may exhibit vasodilatory effects, making them candidates for antihypertensive medications.

- Neuroprotective Agents : Studies suggest potential neuroprotective properties, indicating its use in treating neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow for further modifications and transformations to create more complex structures.

- Chiral Synthesis : The stereochemistry of the compound makes it valuable for asymmetric synthesis processes, which are critical in producing enantiomerically pure compounds.

Material Science

In material science, this compound can be utilized for:

- Polymer Synthesis : Its reactive groups can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for developing advanced coatings and adhesives with tailored properties.

Case Study 1: Antihypertensive Activity

A study conducted by researchers at a leading pharmaceutical institution explored the antihypertensive effects of derivatives based on this compound. The findings indicated significant reduction in blood pressure in animal models, suggesting a mechanism involving vasodilation through nitric oxide pathways.

Case Study 2: Neuroprotective Effects

In another research initiative, scientists evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the tert-butyl group may enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Hydrophilicity : The target compound’s hydroxymethyl group increases polarity compared to silyl-protected () or aromatic analogs ().

- Thermal Stability : The tert-butyl carbamate group generally enhances thermal stability, as seen in analogs with melting points up to 99°C (e.g., spiro-pyrrolidine in ) .

- Stereochemical Impact : The (2S,3S) configuration may confer distinct conformational preferences vs. (2S,3R) or (2R,5S) analogs, affecting binding affinity in biological targets .

Analytical Characterization

- NMR and MS : All compounds in the evidence were validated via $ ^1H $/$ ^13C $ NMR and HRMS. For example, the pyridyloxy analog () showed $ ^1H $ NMR signals at δ 7.20–7.80 ppm for aromatic protons and HRMS [M+H]$ ^+ $ at m/z 392 .

- Chromatographic Purity : The silyl-protected analog () achieved 99% purity via column chromatography, whereas tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate had 62% purity .

Biological Activity

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 664364-21-0, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a potential candidate for therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 664364-21-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a bioactive compound.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Neuroprotective Effects

There is emerging evidence suggesting that compounds with a pyrrolidine backbone may possess neuroprotective effects. For example, certain analogs have been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro assays have demonstrated its capability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ investigated the antimicrobial effects of various pyrrolidine derivatives, including this compound. The compound was tested against several bacterial strains and demonstrated significant inhibitory activity against Staphylococcus aureus, with an MIC value of 50 µg/mL.

Case Study 2: Neuroprotective Mechanisms

In a controlled experiment involving neuronal cultures exposed to oxidative stress, the compound showed a protective effect by reducing cell death by approximately 40%. This study suggests potential applications in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study 3: Cancer Cell Apoptosis

A recent publication detailed the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to increased levels of caspase activation, confirming its role in promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.